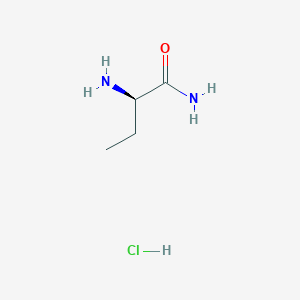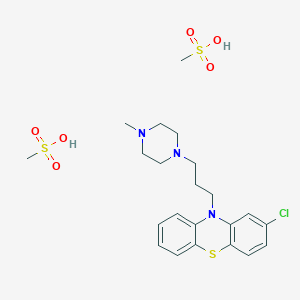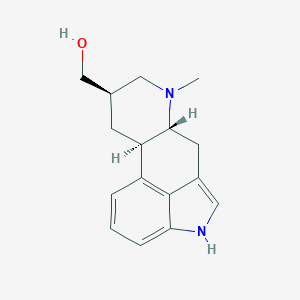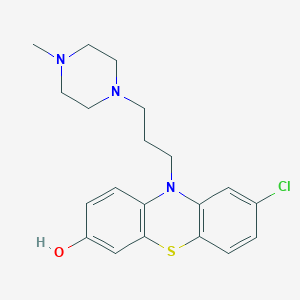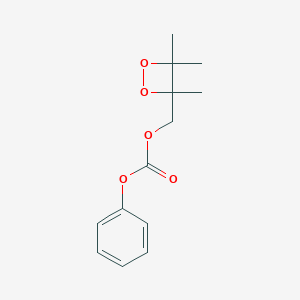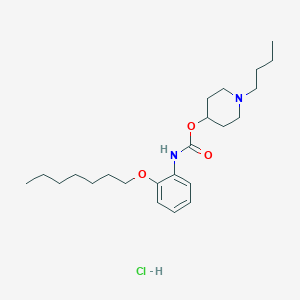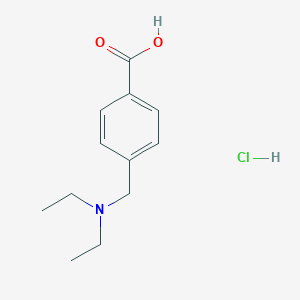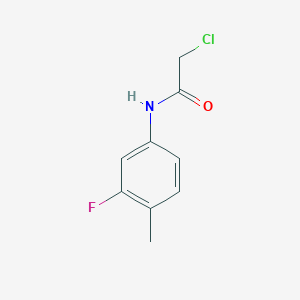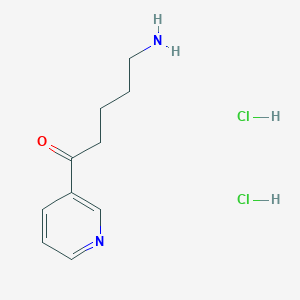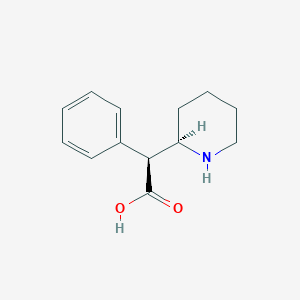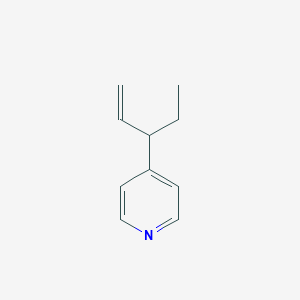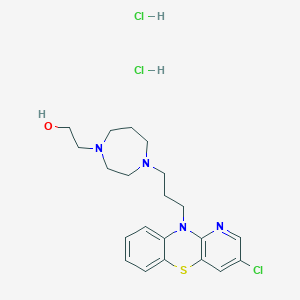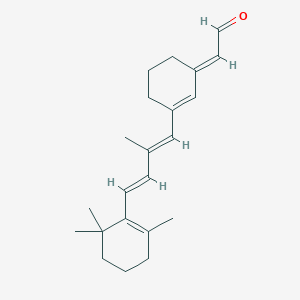
11,20-Ethanoretinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,20-Ethanoretinal is a retinal molecule that has been the subject of scientific research for its potential applications in various fields. This molecule has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
11,20-Ethanoretinal has been studied for its potential applications in various fields, including vision research, neuroscience, and nanotechnology. In vision research, 11,20-Ethanoretinal has been used as a model compound to study the mechanism of vision and the role of retinal molecules in the visual process. In neuroscience, 11,20-Ethanoretinal has been studied for its potential neuroprotective effects and its role in the regulation of neuronal activity. In nanotechnology, 11,20-Ethanoretinal has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and imaging.
Mecanismo De Acción
11,20-Ethanoretinal acts as a chromophore in the visual process, absorbing light in the visible spectrum and triggering a cascade of biochemical reactions that lead to the perception of light. In addition, 11,20-Ethanoretinal has been shown to modulate the activity of ion channels and receptors in neurons, leading to changes in neuronal activity and function.
Efectos Bioquímicos Y Fisiológicos
11,20-Ethanoretinal has been shown to have a range of biochemical and physiological effects. In vision research, 11,20-Ethanoretinal has been shown to be essential for the perception of light and the maintenance of visual function. In neuroscience, 11,20-Ethanoretinal has been shown to modulate neuronal activity and function, leading to changes in behavior and cognition. In addition, 11,20-Ethanoretinal has been shown to have neuroprotective effects and to be involved in the regulation of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11,20-Ethanoretinal in lab experiments include its well-characterized structure and its ability to act as a model compound for retinal molecules. However, the limitations of using 11,20-Ethanoretinal in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 11,20-Ethanoretinal include the development of new synthesis methods for this molecule, the investigation of its potential applications in drug delivery and imaging, and the exploration of its role in the regulation of neuronal activity and function. In addition, further studies are needed to elucidate the biochemical and physiological effects of 11,20-Ethanoretinal and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 11,20-Ethanoretinal can be achieved through different methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction between an aldehyde and a phosphonium ylide, while the Horner-Wadsworth-Emmons reaction involves the reaction between an aldehyde and a phosphonate ester. Both methods have been used to synthesize 11,20-Ethanoretinal with high yields.
Propiedades
Número CAS |
102586-39-0 |
|---|---|
Nombre del producto |
11,20-Ethanoretinal |
Fórmula molecular |
C22H30O |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(2E)-2-[3-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]cyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(15-20-9-5-8-19(16-20)12-14-23)10-11-21-18(2)7-6-13-22(21,3)4/h10-12,14-16H,5-9,13H2,1-4H3/b11-10+,17-15+,19-12+ |
Clave InChI |
FOYUFPJPFUUNOX-ZRTTZBFNSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C2=C/C(=C/C=O)/CCC2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
Sinónimos |
11,20-ethanoretinal BR6.11 retinal 6.11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



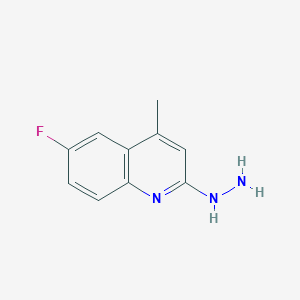
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
